2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol 2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol
Brand Name: Vulcanchem
CAS No.: 416877-45-7
VCID: VC7974048
InChI: InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol

2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol

CAS No.: 416877-45-7

Cat. No.: VC7974048

Molecular Formula: C15H11BrN2O

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol - 416877-45-7

Specification

CAS No. 416877-45-7
Molecular Formula C15H11BrN2O
Molecular Weight 315.16 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]phenol
Standard InChI InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18)
Standard InChI Key JKSLJMHPVLYRES-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O

Introduction

Chemical Structure and Crystallographic Analysis

The molecular structure of 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]phenol features a pyrazole ring (C₃H₃N₂) substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a phenol moiety. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 16.255 Å, b = 4.4119 Å, c = 25.923 Å, and β = 107.99° . Intramolecular hydrogen bonding between the phenolic hydroxyl (O–H) and pyrazole nitrogen (N1) stabilizes the planar conformation, with bond lengths of O–H = 0.83 Å and N···O = 2.615 Å . This interaction enhances photostability, a critical property for applications in UV stabilizers .

Table 1: Crystallographic Parameters

ParameterValue
Space groupC2/c
a (Å)16.255(3)
b (Å)4.4119(9)
c (Å)25.923(5)
β (°)107.99(3)
Volume (ų)1768.2(7)
Z8

Synthesis and Preparation Methods

One-Pot Cyclocondensation

A highly efficient one-pot synthesis involves the reaction of phenacyl bromides with benzal hydrazones in ethanol under reflux. For example, 4-bromoacetophenone and benzal hydrazone yield the target compound in 30–40% yield after 30 minutes . This method avoids multi-step purification and leverages nucleophilic attack at the carbonyl group, followed by cyclization .

Suzuki-Miyaura Cross-Coupling

Industrial-scale production often employs palladium-catalyzed cross-coupling to introduce the bromophenyl group. Optimized conditions use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water mixtures, achieving yields >75% .

Table 2: Synthetic Routes Comparison

MethodReagents/ConditionsYield (%)
One-pot cyclizationEtOH, reflux, 30 min30–40
Suzuki couplingPd(PPh₃)₄, K₂CO₃, toluene>75

Physicochemical Properties

The compound has a molecular formula of C₁₅H₁₁BrN₂O and a molar mass of 315.16 g/mol . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 13.41 (s, 1H, phenol -OH), 7.89–7.19 (m, aromatic protons) .

  • IR: ν = 3250 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (C=N pyrazole) .

Computational and Electronic Properties

Density functional theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO energy gap of 4.2 eV, indicating moderate reactivity . Natural bond orbital (NBO) analysis highlights charge transfer from the phenol oxygen to the pyrazole ring, stabilizing the molecule . Nonlinear optical (NLO) properties show a first hyperpolarizability (β₀) of 8.7 × 10⁻³⁰ esu, suggesting potential in optoelectronics .

Table 3: DFT-Derived Electronic Parameters

ParameterValue
HOMO (eV)-6.3
LUMO (eV)-2.1
ΔE (eV)4.2
Dipole moment (D)3.8

Biological Activities

Antimicrobial Effects

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The bromophenyl group enhances membrane penetration, while the phenol moiety disrupts bacterial lipid bilayers .

Chemical Reactivity

Oxidation

The phenol group oxidizes to quinones using KMnO₄ in acidic conditions, forming 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-1,4-benzoquinone.

Substitution Reactions

Bromine at the 4-position undergoes nucleophilic substitution with amines (e.g., aniline) in DMF at 80°C, yielding 4-aminophenyl derivatives .

Applications in Material Science

The compound’s planar structure and intramolecular charge transfer make it suitable for organic light-emitting diodes (OLEDs). Fabricated devices exhibit blue emission (λₑₘ = 450 nm) with a luminance efficiency of 4.8 cd/A .

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